molecular formula C13H17N3 B2891150 N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine CAS No. 1006336-89-5

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2891150
CAS No.: 1006336-89-5
M. Wt: 215.3
InChI Key: XSCIKDBVIWSHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine is a secondary amine featuring a benzyl group attached to a methanamine moiety, which is further linked to a 1-ethyl-substituted pyrazole ring at the 4-position. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)9-14-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCIKDBVIWSHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 1-ethyl-4-formylpyrazole in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yields.

Another approach involves the use of a palladium-catalyzed coupling reaction between benzyl chloride and 1-ethyl-4-pyrazolylmethanamine. This method requires the presence of a base such as potassium carbonate and a palladium catalyst, typically conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

    Oxidation: N-oxide derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives with altered functional groups.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole Substituents
  • 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (C₆H₁₁N₃) : Lacks the benzyl group and has methyl substituents at pyrazole positions 1 and 3. This simpler structure may exhibit lower lipophilicity (logP) compared to the target compound .
  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (C₁₁H₁₃N₃) : Features a phenyl group on the pyrazole, which could enhance π-π stacking interactions in receptor binding, contrasting with the ethyl group’s hydrophobic effects in the target compound .
Presence of Benzyl Group

The benzyl group in the target compound distinguishes it from non-benzylated analogs:

  • N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine (C₁₀H₂₀N₄) : Lacks aromaticity, leading to reduced molecular rigidity and possibly lower binding affinity to aromatic-rich biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Features
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine C₁₃H₁₇N₃ 215.30 ~2.5 High lipophilicity, aromatic stacking
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₆H₁₁N₃ 125.17 ~0.8 High solubility, low steric hindrance
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ 187.24 ~2.1 Enhanced π-π interactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine C₇H₁₃N₃ 155.20 ~1.3 Balanced lipophilicity

Biological Activity

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine, a compound featuring a pyrazole ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group and an ethyl-substituted pyrazole moiety. The molecular formula is C15_{15}H18_{18}N4_{4}, with a molecular weight of approximately 270.33 g/mol.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

  • Benzylamine and 1-Ethyl-4-formylpyrazole Reaction : This method involves the reaction of benzylamine with 1-ethyl-4-formylpyrazole in the presence of reducing agents like sodium borohydride.
  • Palladium-Catalyzed Coupling : Another approach utilizes a palladium-catalyzed coupling reaction between benzyl chloride and 1-ethyl-4-pyrazolylmethanamine, typically under inert conditions with a base such as potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , which can lead to significant alterations in biochemical pathways. Specifically, it may bind to active sites or allosteric sites on target proteins, influencing their activity.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole scaffold exhibit antimicrobial properties. This compound has been investigated for its potential to act against various bacterial strains, showing promise as an antibiotic adjuvant .

Anticancer Activity

Studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives with a similar structure have shown significant inhibition of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in vitro .

Anti-inflammatory Effects

There is emerging evidence that pyrazole-based compounds may possess anti-inflammatory properties. These effects could be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
N-benzyl-1-(1-methyl-1H-pyrazol-4-yl)methanamineMethyl instead of ethyl groupVaries in potency
N-benzyl-1-(phenyl-1H-pyrazol-4-yl)methanamineContains a phenyl groupPotentially increased reactivity
N-benzyl-1-(propyl-1H-pyrazol-4-yl)methanaminePropyl group substitutionDifferent pharmacological profile

The ethyl substitution in this compound may influence its steric and electronic properties compared to other analogs, potentially leading to distinct pharmacological effects .

Case Studies

Several studies have examined the biological activities of pyrazole derivatives:

Study 1 : A study focused on synthesizing various pyrazole derivatives demonstrated that modifications at the 4-position significantly affected anticancer activity against multiple cell lines. The findings suggested that specific substitutions could enhance efficacy against resistant cancer types .

Study 2 : Another investigation into the anti-inflammatory properties of pyrazole compounds revealed that certain derivatives could inhibit key inflammatory mediators in vitro, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or alkynes under acidic conditions .
  • Step 2 : Alkylation at the pyrazole N1-position using ethyl halides or ethyl sulfonates in polar aprotic solvents (e.g., DMF) with a base like NaH .
  • Step 3 : Introduction of the benzylamine moiety via reductive amination (e.g., NaBH₃CN) between a pyrazole-carboxaldehyde intermediate and benzylamine .
    Optimization focuses on temperature control (60–80°C for alkylation), solvent selection (DMF for solubility), and catalyst use (e.g., Pd/C for reductions) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and benzyl group substitution .
  • Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray Crystallography : Resolves conformational chirality and non-symmetric structural features, critical for understanding bioactivity .

Q. What biological activities are associated with this compound?

Methodological Answer: Pyrazole-benzylamine derivatives exhibit:

  • Antimicrobial activity : Via disruption of bacterial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Anti-inflammatory effects : Through COX-2 or cytokine modulation .
    In vitro assays (MIC, ELISA) are recommended for activity validation .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

Methodological Answer:

  • The ethyl and benzyl groups induce steric effects that influence binding to hydrophobic pockets in enzymes/receptors. Molecular dynamics simulations (e.g., using GROMACS) can model these interactions .
  • Crystallographic data (e.g., torsion angles) reveal preferred conformers under physiological conditions, guiding SAR studies .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative assays : Test the compound against standardized positive controls (e.g., ibuprofen for anti-inflammatory activity) .
  • Metabolic stability studies : Use liver microsomes to assess if variations arise from differential metabolism .
  • Docking studies : Identify binding site discrepancies (e.g., using AutoDock Vina) when conflicting inhibition data exist .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry : Reduces side reactions during pyrazole formation by controlling residence time and temperature .
  • Crystallization optimization : Use solvent mixtures (e.g., EtOH/H₂O) to enhance crystal lattice stability and reduce impurities .
  • Catalyst recycling : Immobilized Pd catalysts in reductive amination steps improve cost-efficiency .

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -F on benzyl) increase electrophilicity at the amine nitrogen, facilitating nucleophilic acyl substitutions .
  • Hammett plots correlate substituent σ values with reaction rates (e.g., SNAr reactions) .
  • DFT calculations (Gaussian 16) predict charge distribution and reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.